3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole
Overview
Description
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine, methyl, nitro, and trityl groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of 5-methyl-6-nitro-1-trityl-1H-indazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-azido-5-methyl-6-nitro-1-trityl-1H-indazole.
Reduction: Formation of 3-bromo-5-methyl-6-amino-1-trityl-1H-indazole.
Oxidation: Formation of 3-bromo-5-carboxy-6-nitro-1-trityl-1H-indazole.
Scientific Research Applications
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the nitro group can facilitate interactions with electron-rich sites, while the trityl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole
- 3-Bromo-5-nitro-1-trityl-1H-indazole
Uniqueness
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of bromine, nitro, and trityl groups also provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
3-bromo-5-methyl-6-nitro-1-tritylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3O2/c1-19-17-23-25(18-24(19)31(32)33)30(29-26(23)28)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGCHKBLQOGPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199197 | |
Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695537-77-9 | |
Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1695537-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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